Acefylline Piperazine

Catalog No.
S1778892
CAS No.
18428-63-2
M.F
C100H150N46O32
M. Wt
2508.59
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acefylline Piperazine

CAS Number

18428-63-2

Product Name

Acefylline Piperazine

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid;piperazine

Molecular Formula

C100H150N46O32

Molecular Weight

2508.59

InChI

InChI=1S/8C9H10N4O4.7C4H10N2/c8*1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;7*1-2-6-4-3-5-1/h8*4H,3H2,1-2H3,(H,14,15);7*5-6H,1-4H2

InChI Key

IUKJNIOSXCPLLP-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1

Synonyms

Acetylline Piperazine

Cardiovascular Research

  • Lipase Inhibition: Studies have explored the potential of Acefylline Piperazine to inhibit lipoprotein lipase, an enzyme involved in fat metabolism. Inhibiting this enzyme may affect blood fat levels Source: Biosynth, [FA37140 | 18833-13-1 | Acefylline piperazine].

Respiratory Research

  • Bronchodilation: Some research suggests Acefylline Piperazine may act as a bronchodilator, relaxing the muscles in the airways, potentially aiding in asthma or chronic obstructive pulmonary disease (COPD) research Source: MedKoo, Acefylline piperazine | CAS# 18833-13-1 (piperazine) | stimulant drug: .

Acefylline piperazine is a compound belonging to the xanthine chemical class, specifically a derivative of theophylline. It is recognized as a stimulant drug that acts primarily as an adenosine receptor antagonist. The molecular formula for acefylline piperazine is C9H10N4O4C_{9}H_{10}N_{4}O_{4} combined with piperazine, resulting in a complex structure with a molecular weight of approximately 562.54 g/mol . This compound exhibits bronchodilator effects, making it useful in treating respiratory conditions such as asthma, chronic bronchitis, and emphysema. Unlike its parent compound theophylline, acefylline piperazine has a lower toxicity profile and produces minimal gastric irritation, which enhances its therapeutic applicability .

Typical of xanthines. It can undergo hydrolysis, oxidation, and complexation reactions due to its functional groups. The primary mechanism of action involves the inhibition of phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This increase promotes smooth muscle relaxation and bronchodilation .

Additionally, acefylline piperazine may interact with various enzymes and receptors, influencing metabolic pathways and physiological responses. For example, it has been noted to affect intracellular calcium levels and antagonize prostaglandin actions .

The biological activity of acefylline piperazine is primarily attributed to its role as an adenosine receptor antagonist. This action leads to several physiological effects:

  • Bronchodilation: It relaxes bronchial smooth muscles, alleviating bronchospasm associated with asthma and other respiratory disorders.
  • Stimulation of the Central Nervous System: Acefylline piperazine exhibits stimulant properties that can enhance respiratory drive and myocardial stimulation.
  • Diuretic Effects: The compound promotes diuresis, which can be beneficial in managing fluid retention in certain medical conditions .

The synthesis of acefylline piperazine typically involves multi-step organic reactions starting from simpler xanthine derivatives. Common methods include:

  • Condensation Reactions: Combining theophylline derivatives with piperazine under controlled conditions to form the desired compound.
  • Acylation: Modifying functional groups on the xanthine backbone to enhance solubility and bioactivity.
  • Purification Techniques: Utilizing crystallization or chromatography to isolate pure acefylline piperazine from reaction mixtures .

These methods ensure that the final product retains its pharmacological properties while minimizing impurities.

Acefylline piperazine is primarily used in medical settings for its bronchodilator effects. Its applications include:

  • Treatment of Respiratory Disorders: Indicated for conditions such as asthma, chronic bronchitis, and emphysema.
  • Adjunct Therapy: Used alongside other medications to enhance therapeutic outcomes in respiratory diseases.
  • Cosmetic

Research indicates that acefylline piperazine interacts with various pharmacological agents:

  • Drug Interactions: It may have altered efficacy when used concurrently with other medications that affect adenosine pathways or renal function.
  • Metabolic Studies: Investigations into how acefylline piperazine is metabolized reveal interactions with cytochrome P450 enzymes, which can influence its pharmacokinetics and dynamics .

These interactions necessitate careful consideration when prescribing this compound alongside other therapies.

Acefylline piperazine shares structural and functional similarities with several other compounds in the xanthine class. Below is a comparison highlighting its uniqueness:

CompoundStructure TypePrimary UseUnique Feature
TheophyllineXanthine derivativeBronchodilatorHigher toxicity; more gastric irritation
CaffeineXanthine derivativeStimulantCentral nervous system stimulant; less focused on respiration
AminophyllineXanthine derivativeBronchodilatorCombination of theophylline and ethylenediamine; more potent but higher side effects
TheobromineXanthine derivativeMild stimulantLess potent than caffeine; primarily affects cardiovascular system

Acefylline piperazine stands out due to its lower toxicity and reduced side effects compared to traditional xanthines like theophylline while maintaining effective bronchodilator properties .

Dates

Last modified: 07-19-2023

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